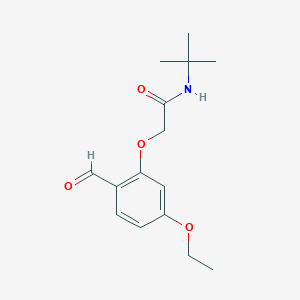
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a urea moiety, which is a functional group with the formula (NH2)2CO
準備方法
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction, where the indole core is treated with 2-methoxyethyl chloride in the presence of a base.
Formation of the Urea Moiety: The urea moiety can be formed by reacting the substituted indole with an isocyanate, such as 4-methylbenzyl isocyanate, under mild conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea can be compared with other similar compounds, such as:
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-chlorobenzyl)urea: This compound has a similar structure but contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-fluorobenzyl)urea: This compound contains a 4-fluorobenzyl group instead of a 4-methylbenzyl group.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-nitrobenzyl)urea: This compound contains a 4-nitrobenzyl group instead of a 4-methylbenzyl group.
特性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-9-16(10-8-15)13-21-20(24)22-18-14-23(11-12-25-2)19-6-4-3-5-17(18)19/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDPSUQVMOEHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)
![ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2439168.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)





![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)
![N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2439181.png)
